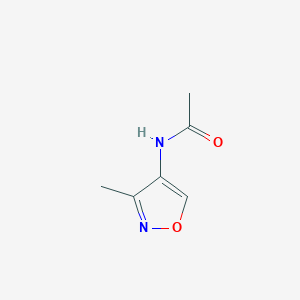

N-(3-Methylisoxazol-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

N-(3-methyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C6H8N2O2/c1-4-6(3-10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |

InChI Key |

IBRLDRPAGRTJQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Methylisoxazol 4 Yl Acetamide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of N-(3-Methylisoxazol-4-yl)acetamide reveals that the target molecule can be disconnected at the amide bond. This primary disconnection points to two key precursors: 4-amino-3-methylisoxazole and an appropriate acetylating agent. The synthesis of the 4-amino-3-methylisoxazole core is a critical step, often involving the construction of the isoxazole (B147169) ring itself.

A common strategy for forming the isoxazole ring is the reaction between a β-dicarbonyl compound or its equivalent and hydroxylamine (B1172632). nih.govrsc.org For 3-methylisoxazole (B1582632) derivatives, this could involve starting materials like β-ketonitriles, which upon reaction with hydroxylamine, can yield 3-aminoisoxazoles. nih.gov Alternatively, 1,3-diketones can be employed to produce 3,5-disubstituted isoxazoles. nih.gov

The second key precursor is an acetylating agent. This can range from simple and reactive molecules like acetyl chloride or acetic anhydride (B1165640) to more complex activating agents used in modern amide bond formation. The choice of acetylating agent often depends on the desired reaction conditions, substrate tolerance, and green chemistry considerations.

Therefore, the primary synthetic challenge lies in the efficient and regioselective synthesis of the 4-amino-3-methylisoxazole intermediate, followed by a clean and high-yielding N-acetylation step.

Classical Approaches to Amide Bond Formation and Isoxazole Ring Construction

Classical methods for the synthesis of N-(3-Methylisoxazol-4-yl)acetamide and its analogues have traditionally relied on well-established reactions for both isoxazole ring formation and amide bond coupling.

The construction of the isoxazole ring often follows the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. rsc.org Variations of this method include the use of β-ketonitriles to directly introduce an amino group at the 3-position of the isoxazole ring. nih.gov For instance, the reaction of a β-diketone with hydroxylamine in an ionic liquid like butylmethylimidazolium (B1222432) salts has been shown to produce isoxazoles in excellent yields. nih.gov Another approach involves the reaction of diaryl 1,3-diketones with hydroxylamine hydrochloride on silica (B1680970) gel, which can also yield isoxazole derivatives. rasayanjournal.co.in

Once the 4-amino-3-methylisoxazole precursor is obtained, classical amide bond formation is typically achieved by reacting the amine with an acetylating agent. The most common and straightforward methods involve the use of acetyl chloride or acetic anhydride. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. tandfonline.com The Schotten-Baumann condition, which uses an aqueous alkali like sodium hydroxide, is another widely used method, although it can be complicated by the hydrolysis of the acylating agent. tandfonline.com These classical approaches, while effective, often require harsh conditions and can generate significant waste.

Modern and Green Chemistry Strategies in Compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for synthesizing chemical compounds, including N-(3-Methylisoxazol-4-yl)acetamide and its analogues. This has led to the exploration of modern techniques that align with the principles of green chemistry.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comorganic-chemistry.org This technique has been successfully applied to the synthesis of isoxazole derivatives. For example, the reaction of chalcones with hydroxylamine under microwave irradiation provides a rapid route to isoxazoles. nveo.org Similarly, a one-pot, three-component reaction involving acid chlorides, terminal alkynes, and hydroximinoyl chlorides under microwave conditions can efficiently produce 3,4,5-substituted isoxazoles. organic-chemistry.org This method significantly reduces reaction times from days to minutes and minimizes the formation of byproducts. organic-chemistry.org Uncatalyzed 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes under microwave irradiation also afford 3,5-disubstituted isoxazoles in moderate yields and shorter reaction times. nih.gov

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free and environmentally conscious methodologies aim to reduce the environmental impact of chemical synthesis by minimizing or eliminating the use of hazardous solvents. One approach involves the use of solid supports, such as silica gel, for reactions. For instance, the reaction of diaryl 1,3-diketones with hydroxylamine hydrochloride on silica gel under microwave irradiation can proceed without a solvent. rasayanjournal.co.in

Another green approach is the use of water as a solvent. An environmentally benign procedure for the synthesis of 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without any catalyst. nih.gov Similarly, the synthesis of amides from carboxylic acids and urea (B33335) has been achieved under solvent-free conditions using boric acid as a catalyst. researchgate.netsemanticscholar.org This method involves simple trituration and direct heating, resulting in a rapid and efficient synthesis of amides. researchgate.netsemanticscholar.org The use of reusable Brønsted acidic ionic liquids as both a catalyst and a solvent for the direct amidation of carboxylic acids and amines also represents a significant advancement in sustainable amide synthesis. acs.org

Catalytic Systems and Reagents for Optimized Synthesis

The optimization of synthetic routes for N-(3-Methylisoxazol-4-yl)acetamide and its analogues heavily relies on the selection of appropriate catalytic systems and reagents. These components can significantly influence reaction efficiency, selectivity, and environmental impact.

For the N-acetylation step, various catalysts have been explored to move beyond stoichiometric activating agents. Acetic acid itself has been shown to be an effective catalyst for the N-acetylation of amines using ethyl acetate (B1210297) or butyl acetate as the acyl source, with catalyst loadings as low as 10 mol%. rsc.orgrsc.org Other catalytic systems for N-acylation include iodine, which promotes quantitative N-acylation of amines with acetyl chloride under solvent-free conditions at room temperature. tandfonline.com Nickel nanoparticles have also been demonstrated as an efficient catalyst for the acetylation of amines and thiols using acetic anhydride. tandfonline.com For a greener approach, alumina (B75360) can be used as a catalyst with acetonitrile (B52724) as the acetylating agent in a continuous-flow system. nih.gov

In the construction of the isoxazole ring, various reagents and catalysts can be employed to control the regioselectivity and efficiency of the reaction. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can yield different regioisomeric isoxazoles by varying the reaction conditions, such as the solvent and the use of a Lewis acid like BF3. rsc.org In 1,3-dipolar cycloaddition reactions, reagents like tert-butyl hypoiodite (B1233010) (generated in situ) can facilitate the reaction of oximes with alkynes to form isoxazoles under mild conditions. organic-chemistry.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes in a metal-free system. researchgate.net

A summary of various catalytic systems is presented below:

| Reaction | Catalyst/Reagent | Conditions | Yield | Reference |

| N-acetylation of amines | Acetic acid | Ethyl acetate, reflux | Quantitative | rsc.org |

| N-acetylation of amines | Iodine | Solvent-free, room temp. | Good | tandfonline.com |

| Isoxazole synthesis | DBU | DMF, 50-88% | 50-88% | researchgate.net |

| Isoxazole synthesis | tert-Butyl hypoiodite | Mild | Good | organic-chemistry.org |

| Amide synthesis | Boric acid | Solvent-free, heating | Good | researchgate.netsemanticscholar.org |

Exploration of Fragment Coupling and Multi-Component Reaction Approaches

Modern synthetic strategies are increasingly moving towards more convergent and atom-economical methods like fragment coupling and multi-component reactions (MCRs). These approaches offer significant advantages in terms of efficiency and the rapid generation of molecular diversity.

Fragment coupling strategies can be envisioned for the synthesis of N-(3-Methylisoxazol-4-yl)acetamide analogues. For example, a pre-functionalized isoxazole ring could be coupled with an acetamide (B32628) fragment, or vice versa. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-nitrogen or carbon-carbon bonds, and could be adapted for this purpose. mdpi.comnih.gov

Multi-component reactions are particularly attractive for the synthesis of heterocyclic compounds like isoxazoles. scielo.br A one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride can lead to the formation of 3,4-disubstituted isoxazole-5(4H)-ones. bohrium.com Guanidine hydrochloride has been used as an organocatalyst for this transformation in water, offering an environmentally friendly approach. bohrium.com Similarly, pyruvic acid has been employed as a biodegradable catalyst for the one-pot synthesis of isoxazole derivatives in an aqueous medium, with reactions proceeding well under both conventional heating and ultrasound irradiation. ias.ac.in Even fruit juices, such as coconut, tomato, and sweet lime juice, have been successfully used as natural catalysts for the three-component synthesis of isoxazole derivatives. nih.govresearchgate.net These MCRs provide a direct and efficient route to complex isoxazole structures from simple starting materials.

A novel microwave-assisted one-pot synthesis of isoxazoles has been developed using a three-component Sonogashira coupling-cycloaddition sequence. This method involves the reaction of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition to yield 3,4,5-substituted isoxazoles. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Elucidation of N 3 Methylisoxazol 4 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

No experimental ¹H-NMR or ¹³C-NMR data for N-(3-Methylisoxazol-4-yl)acetamide could be found. A typical analysis would involve assigning chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom in the molecule. This would confirm the connectivity of the acetamide (B32628) group to the 4-position of the 3-methylisoxazole (B1582632) ring.

Hypothetical ¹H-NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | - | - | NH (amide) |

| Data not available | - | - | H-5 (isoxazole) |

| Data not available | - | - | CH₃ (isoxazole) |

Hypothetical ¹³C-NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O (amide) |

| Data not available | C-5 (isoxazole) |

| Data not available | C-3 (isoxazole) |

| Data not available | C-4 (isoxazole) |

| Data not available | CH₃ (isoxazole) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra for N-(3-Methylisoxazol-4-yl)acetamide are not available. Such analyses would identify characteristic vibrational frequencies for functional groups, including the N-H stretch, C=O stretch of the amide, and various vibrations of the isoxazole (B147169) ring, helping to confirm the molecular structure.

Hypothetical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | - | N-H stretch |

| Data not available | - | C=O stretch (Amide I) |

| Data not available | - | N-H bend (Amide II) |

| Data not available | - | C-N stretch |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

The mass spectrum of N-(3-Methylisoxazol-4-yl)acetamide, which would confirm its molecular weight and provide insight into its fragmentation pattern under ionization, is not documented in the searched sources. This analysis is crucial for verifying the molecular formula (C₆H₈N₂O₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

UV-Vis spectroscopic data for N-(3-Methylisoxazol-4-yl)acetamide could not be located. This technique would provide information about the electronic transitions within the molecule, particularly those involving the π-systems of the isoxazole ring and the amide group.

X-ray Diffraction Analysis for Solid-State Structural Determination

There are no published reports on the X-ray diffraction analysis of N-(3-Methylisoxazol-4-yl)acetamide. This powerful technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Without experimental data, it is not possible to discuss the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles that define the absolute configuration and conformation of the molecule in a crystalline lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is contingent on the availability of crystal structure data. As this is unavailable, an analysis of intermolecular interactions, such as hydrogen bonding and other close contacts that dictate the crystal packing, cannot be performed. While Hirshfeld analyses have been conducted on other isoxazole derivatives, applying those findings to this specific, uncharacterized compound would be speculative nih.govnih.goviucr.org.

Computational Chemistry and Theoretical Modeling of N 3 Methylisoxazol 4 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. For N-(3-Methylisoxazol-4-yl)acetamide, DFT calculations are employed to determine its most stable three-dimensional structure (geometric optimization) and to analyze its electronic characteristics. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. researchgate.net The optimization process involves finding the minimum energy conformation on the potential energy surface, which provides key data on bond lengths, bond angles, and dihedral angles. dntb.gov.uaacs.org

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying the regions that are rich or deficient in electrons. uni-muenchen.de In the MEP map of N-(3-Methylisoxazol-4-yl)acetamide, regions of negative potential (typically colored red or yellow) indicate areas susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored in blue) highlight areas prone to nucleophilic attack, usually around hydrogen atoms bonded to electronegative atoms. nih.gov This analysis helps in predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule might interact with biological receptors or other reactants. dntb.gov.uauni-muenchen.de

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to describing chemical reactivity and electronic transitions. libretexts.orgmdpi.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. mdpi.com DFT calculations provide precise values for these orbital energies and the resulting energy gap. researchgate.netdntb.gov.ua

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for N-(3-Methylisoxazol-4-yl)acetamide based on typical values for similar heterocyclic compounds.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of N-(3-Methylisoxazol-4-yl)acetamide. researchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity tendencies.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules within a series and for developing structure-activity relationships. researchgate.netnih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in water or other solvents). acs.org For N-(3-Methylisoxazol-4-yl)acetamide, MD simulations can reveal its conformational landscape by exploring different rotational isomers (conformers) and the energy barriers between them. This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a protein, providing a more realistic view of its behavior in a biological context. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR/QSRT) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Time (QSRT) studies are computational techniques used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. physchemres.orgresearchgate.net In a QSAR study involving N-(3-Methylisoxazol-4-yl)acetamide and its analogues, various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each compound. physchemres.orgconicet.gov.ar Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that relates these descriptors to the observed activity. undip.ac.idmdpi.com A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and reducing the need for extensive experimental screening. physchemres.org

In Silico Mechanistic Insights into Chemical Transformations

Theoretical modeling provides a powerful platform for elucidating the mechanisms of chemical reactions. For N-(3-Methylisoxazol-4-yl)acetamide, DFT calculations can be used to map the entire reaction coordinate for a given transformation, such as hydrolysis or metabolism. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation energies and reaction rates. This allows for a detailed, step-by-step understanding of how the molecule is transformed chemically. Such in silico mechanistic studies are crucial for predicting potential metabolic pathways, identifying reactive sites for degradation, and designing more stable analogues.

Table 3: List of Mentioned Chemical Compounds

Exploration of Structure Activity Relationships Sar in N 3 Methylisoxazol 4 Yl Acetamide Derivatives

Design Principles for N-(3-Methylisoxazol-4-yl)acetamide Analogues and Libraries

The design of analogues based on the N-(3-Methylisoxazol-4-yl)acetamide scaffold is guided by several key principles aimed at systematically exploring chemical space and identifying compounds with enhanced biological activity. A primary approach is structure-guided design, which leverages three-dimensional structural information of the target protein to inform the design of new molecules. This allows for the identification of key interaction sites and potential exit vectors on the core scaffold for chemical modification. acs.org

Another key principle is the creation of compound libraries through techniques like microscale reaction arrays. whiterose.ac.uk This enables the rapid synthesis and screening of a diverse set of analogues, facilitating the efficient exploration of structure-activity relationships. For instance, by starting with a core fragment, various chemical moieties can be systematically introduced to probe the effects of different substituents on activity. whiterose.ac.uk The design process often involves the modification of a known bioactive molecule. For example, the chemical structure of an existing drug can be altered by replacing specific functional groups with isoxazole-containing scaffolds to generate novel hybrid compounds with potentially improved or different pharmacological profiles. nih.gov

The synthesis of diverse structural motifs is a testament to the flexibility of this design strategy. Methodologies have been developed for the creation of various related heterocyclic structures, demonstrating the broad applicability of these design principles in organic chemistry. indrashiluniversity.edu.in The goal is often to develop a library of compounds that covers a wide range of chemical properties to maximize the chances of discovering a lead compound. In the context of developing degraders, for example, a panel of candidates with different linkers and E3 ligase-recruiting moieties can be designed and synthesized to assess their ability to induce protein ubiquitination and degradation. acs.org

Impact of Substituent Modifications on Molecular Function and Activity Profile

In one study focused on developing anti-HIV agents, a series of 2-isoxazol-3-yl-acetamide based compounds were synthesized and evaluated. nih.gov Specific substitutions led to compounds with high inhibitory potential against HIV replication. For instance, compound 2l from this series demonstrated a therapeutic index approximately 3.5 times better than AUY922, a known second-generation HSP90 inhibitor. nih.gov This highlights the critical role of specific substituents in achieving desired biological activity.

Similarly, in the development of anticancer agents, modifications to the isoxazole (B147169) core have yielded compounds with significant cytotoxic effects. researchgate.net A study on isoxazole-(benz)azole derivatives found that compounds 3g and 3h showed notable inhibition of DNA synthesis in colon carcinoma (HT-29) and melanoma (C-6) cell lines. researchgate.net Conversely, substitutions that led to compounds 3a–3f resulted in potent antifungal activity, equivalent to the standard drug Ketoconazole, but poor antibacterial activity. researchgate.net This demonstrates how substituent changes can modulate the type of biological activity.

The table below summarizes the activity of selected N-(5-methylisoxazol-3-yl)acetamide derivatives against cancer cell lines.

| Compound | Substitution | Cell Line | IC₅₀ (µM) |

| 8g | 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | HT-29 | 0.74 |

| C-6 | 0.64 | ||

| 8h | 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | HT-29 | 0.98 |

| C-6 | 0.81 | ||

| Data sourced from a study on isoxazole-(benz)azole derivatives. researchgate.net |

In another example, hybrid compounds of sulfamethoxazole (B1682508) (which contains a 5-methylisoxazol-3-yl amine core) and 1,2,4-oxadiazole (B8745197) were synthesized. nih.gov Modifications at different positions influenced their inhibitory activity against various enzymes. For instance, compound 4b in this series was among the most potent inhibitors of butyrylcholinesterase (BuChE) with an IC₅₀ value of 11.50 μM. nih.gov This same compound also showed significant antioxidant activity. nih.gov These findings underscore the principle that specific substituents are crucial for directing the molecule's interaction with its biological target and defining its activity profile.

Pharmacophore Elucidation and Targeted Structural Diversification Strategies

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This understanding is crucial for designing new, more potent, and selective molecules. For N-(3-Methylisoxazol-4-yl)acetamide derivatives, this involves a combination of computational modeling and experimental data. nih.gov

Structural rationale and modeling studies are used to understand how these compounds bind to their target proteins. nih.gov For example, in the context of kinase inhibition, high-resolution co-crystal structures can reveal the precise interactions between the inhibitor and the amino acid residues in the kinase's binding pocket. acs.org These studies can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For instance, the interaction between an inhibitor's aminopyrimidine group and specific aspartate and lysine (B10760008) residues in a kinase's affinity pocket can be a critical determinant of its potency. acs.org

Once a pharmacophore has been proposed, it guides targeted structural diversification. This strategy involves making specific, rational modifications to the lead compound to improve its properties. For example, if a particular region of the molecule is found to be solvent-exposed and not involved in crucial binding interactions, it can be identified as an "exit vector" for attaching linkers or other functional groups without disrupting the core binding. acs.org

The isoxazole ring itself, or other heterocyclic systems introduced into the derivatives, can act as a key pharmacophoric element. The tetrazole ring, for instance, has been identified as a promising pharmacophore fragment in the design of novel drugs. researchgate.net Strategies like scaffold hopping, where the core structure is replaced by a different one that maintains the key pharmacophoric features, can also be employed to explore new chemical space and identify novel classes of compounds with improved properties. herts.ac.uk

The ultimate goal of these strategies is to move from a random or semi-random screening approach to a more rational, hypothesis-driven design of new molecules. By understanding the key features required for activity, chemists can focus their synthetic efforts on compounds that are more likely to succeed, accelerating the drug discovery process.

Potential Applications in Advanced Materials Science

Role as Building Blocks for Organic Electronic Systems

N-(3-Methylisoxazol-4-yl)acetamide and its derivatives are recognized as important building blocks in the development of organic electronic materials. The isoxazole (B147169) moiety, being a five-membered heterocycle, contributes to the electronic properties of molecules in which it is incorporated. The presence of nitrogen and oxygen heteroatoms influences the electron distribution within the molecule, making it a candidate for use in organic semiconductors and other electronic components.

Research into related isoxazole compounds has demonstrated their electrochemical activity. For instance, studies on various 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-one derivatives have revealed that these compounds can exhibit intensive oxidation and reduction properties. This electrochemical activity is a critical characteristic for materials used in organic electronic systems, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent properties of the isoxazole ring system suggest that N-(3-Methylisoxazol-4-yl)acetamide can be chemically modified to tune its electronic characteristics for specific applications. It is classified as an organic monomer for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in electronics and materials science.

Derivatives of isoxazole-containing sulfonamides have also been investigated for their nonlinear optical (NLO) properties. Theoretical calculations on compounds like (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide have shown significant third-order NLO average polarizability, which is crucial for applications in optical switching and data storage.

| Compound Derivative | Calculated Property | Value | Significance |

| (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Average Linear Polarizability <α> | 40.14 × 10⁻²⁴ esu | Indicates potential for use in optical materials. |

| (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Third-Order NLO Average Polarizability <γ> | 83.35 × 10⁻³⁶ esu | Suggests strong nonlinear optical response for advanced photonic applications. |

| (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Average Linear Polarizability <α> | 42.67 × 10⁻²⁴ esu | Demonstrates tunability of optical properties through structural modification. |

| (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Third-Order NLO Average Polarizability <γ> | 69.69 × 10⁻³⁶ esu | Highlights the structure-property relationship in designing NLO materials. |

Integration into Supramolecular Assemblies and Frameworks

The acetamide (B32628) and isoxazole groups in N-(3-Methylisoxazol-4-yl)acetamide provide sites for hydrogen bonding, a key interaction in the formation of supramolecular structures. The N-H group of the amide is a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the isoxazole ring can act as hydrogen bond acceptors. These interactions are fundamental to creating ordered, self-assembling molecular systems.

Furthermore, the synthesis of isoxazole derivatives can be facilitated by supramolecular catalysts, such as modified β-cyclodextrins. This synergy, where supramolecular systems are used to create molecules that in turn form new supramolecular assemblies, underscores the integral role of this compound class in supramolecular chemistry. The ability to form one- and two-dimensional supramolecular assemblies has been noted for compounds like antibacterial 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

| Interaction Type | Participating Groups | Role in Assembly | Reference Example |

| N-H···O Hydrogen Bond | Amide N-H and Carbonyl O or Isoxazole N | Primary driving force for chain and network formation. | (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| C-H···O Hydrogen Bond | Aromatic/Methyl C-H and Carbonyl/Sulfonamide O | Stabilization of the primary supramolecular structure. | (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| S-O···π Interaction | Sulfonamide S-O and Aromatic Ring π-system | Contributes to the stability of the molecular packing. | (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| C-H···π Interaction | Aliphatic/Aromatic C-H and Aromatic Ring π-system | Further stabilization of the crystal lattice. | (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

Contribution to Functional Polymer Design and Synthesis

N-(3-Methylisoxazol-4-yl)acetamide is listed as a material building block for polymer science, indicating its utility as a monomer or a functional additive in polymer chains. The reactivity of the acetamide group and the potential for modifying the isoxazole ring allow for its incorporation into various polymer backbones.

A clear example of this application is found in the synthesis of copolymers using an isoxazole-containing methacrylate (B99206) monomer. Specifically, 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (IAOEMA) has been copolymerized with ethyl methacrylate (EMA) via radical polymerization. The resulting copolymers were characterized to understand their thermal properties and composition. Thermal analysis revealed that the glass transition temperature (Tg) of the copolymers increased as the proportion of the IAOEMA monomeric unit increased. This demonstrates that incorporating the isoxazolyl-acetamide moiety can enhance the thermal stability of the polymer.

The study also determined the monomer reactivity ratios, which indicated a tendency toward ideal copolymerization, allowing for good control over the polymer composition. The ability to systematically vary the polymer's properties by adjusting the monomer feed makes such functional monomers highly valuable in designing polymers for specific industrial applications, including those requiring enhanced thermal stability or chemical resistance.

| Copolymer Composition (Molar % IAOEMA) | Glass Transition Temperature (Tg) | Thermal Decomposition Activation Energy (ΔEd) by Ozawa method (kJ/mol) |

| 0 (Homo-PEMA) | 74 °C | 158 |

| 13.9 | 82 °C | 163 |

| 28.5 | 92 °C | 170 |

| 45.8 | 103 °C | 176 |

| 100 (Homo-PIAOEMA) | 148 °C | 201 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for N-(3-Methylisoxazol-4-yl)acetamide and its analogues is paramount for facilitating broader research and potential large-scale production. Current efforts are increasingly focused on green and sustainable chemistry principles to minimize environmental impact and improve efficiency.

Future synthetic research should prioritize:

One-Pot Synthesis: The development of one-pot, multi-component reactions offers a streamlined approach to constructing complex isoxazole (B147169) derivatives. tandfonline.comsemanticscholar.orgsioc-journal.cnresearchgate.net These methods reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. Research into novel one-pot procedures for N-(3-Methylisoxazol-4-yl)acetamide, potentially utilizing different catalysts or reaction media, is a promising avenue.

Green Catalysis and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of modern synthetic chemistry. benthamdirect.comnih.goveurekaselect.com Investigations into the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA) in solvents like glycerol, have shown promise for the synthesis of related isoxazole structures. nih.gov Exploring the applicability of such systems to the synthesis of N-(3-Methylisoxazol-4-yl)acetamide could lead to more sustainable production methods. Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. benthamdirect.comnih.goveurekaselect.com

Metal-Free Synthesis: While metal catalysts can be effective, they often present challenges related to cost, toxicity, and removal from the final product. Developing metal-free synthetic routes for N-(3-Methylisoxazol-4-yl)acetamide is a key goal for enhancing the sustainability of its production. rsc.org

Organoautocatalysis: A particularly innovative approach involves the use of in situ-formed organoautocatalysts, where a product of the reaction itself acts as a catalyst for its own formation. idw-online.de Exploring the potential for such autocatalytic systems in the synthesis of N-(3-Methylisoxazol-4-yl)acetamide could lead to highly efficient and sustainable processes. idw-online.de

Elucidation of Deeper Mechanistic Understanding in Biological Contexts

While various biological activities have been reported for isoxazole derivatives, a deeper understanding of the specific mechanisms of action of N-(3-Methylisoxazol-4-yl)acetamide is crucial for its targeted development. Future research should focus on:

Target Identification and Validation: For derivatives of N-(3-Methylisoxazol-4-yl)acetamide that exhibit promising biological activity, identifying their specific molecular targets is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which these compounds interact.

Enzyme Kinetics and Inhibition Studies: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki). Such studies provide valuable insights into the compound's interaction with the enzyme's active or allosteric sites.

Cellular Pathway Analysis: Investigating the downstream effects of N-(3-Methylisoxazol-4-yl)acetamide derivatives on cellular signaling pathways is essential. Techniques like Western blotting, reporter gene assays, and transcriptomics can reveal how these compounds modulate cellular processes, such as proliferation, apoptosis, and inflammation. nih.gov For instance, some isoxazole derivatives have been shown to induce apoptosis by increasing the expression of caspases and Fas. nih.gov

Structural Biology: Obtaining co-crystal structures of N-(3-Methylisoxazol-4-yl)acetamide derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the binding interactions. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues. acs.org

Rational Design of Next-Generation Derivatives

The N-(3-Methylisoxazol-4-yl)acetamide scaffold serves as an excellent starting point for the rational design of new molecules with enhanced or novel biological activities. Future design strategies should incorporate:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-(3-Methylisoxazol-4-yl)acetamide structure and evaluation of the resulting changes in biological activity are fundamental to establishing robust SAR. acs.orgjohnshopkins.edunih.govacs.orgresearchgate.netdundee.ac.uk This includes exploring a wide range of substituents on both the isoxazole and acetamide (B32628) moieties to probe the chemical space and identify key structural features for optimal activity.

Scaffold Hopping and Hybridization: Replacing or combining the N-(3-Methylisoxazol-4-yl)acetamide core with other pharmacologically relevant scaffolds can lead to the discovery of compounds with novel mechanisms of action or improved properties. For example, isoxazole-piperazine hybrids have shown promise as anticancer agents. tandfonline.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The N-(3-Methylisoxazol-4-yl)acetamide core or its constituent parts could be used as fragments in FBDD campaigns.

Bioisosteric Replacement: The strategic replacement of functional groups with other groups that have similar physical or chemical properties can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of N-(3-Methylisoxazol-4-yl)acetamide derivatives.

Integration with Emerging Technologies in Chemical and Biological Research

To accelerate the discovery and development of N-(3-Methylisoxazol-4-yl)acetamide-based compounds, it is essential to integrate emerging technologies into the research workflow. Key areas for integration include:

Computational Chemistry and In Silico Modeling: The use of computational tools for molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis can significantly streamline the drug discovery process. derpharmachemica.comukaazpublications.com These methods allow for the rapid evaluation of large virtual libraries of compounds and can predict their potential binding affinity and biological activity before they are synthesized, saving time and resources.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.gov Developing robust HTS assays for targets of interest will be crucial for identifying novel and potent N-(3-Methylisoxazol-4-yl)acetamide derivatives from large chemical libraries. nih.govnih.gov

Chemical Biology and Probe Development: The development of N-(3-Methylisoxazol-4-yl)acetamide-based chemical probes, such as those with fluorescent tags or biotin (B1667282) labels, can be instrumental in studying their biological targets and mechanisms of action within living cells.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new N-(3-Methylisoxazol-4-yl)acetamide derivatives, optimize synthetic routes, and identify potential new biological targets.

By focusing on these future research directions, the scientific community can unlock the full potential of N-(3-Methylisoxazol-4-yl)acetamide and its derivatives, leading to the development of new scientific tools and potentially life-saving therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.